molecular formula C13H18ClN3O3 B7575717 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide

2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide

Cat. No. B7575717
M. Wt: 299.75 g/mol
InChI Key: JVCGHWBMDQDRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A has been shown to have potential therapeutic applications in various fields of research. In the field of cancer research, 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A promotes the acetylation of histone proteins, leading to changes in gene expression that can result in the inhibition of cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects
In addition to its therapeutic applications, 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A has been shown to have biochemical and physiological effects. Studies have shown that 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune responses. In addition, 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A. One potential direction is the development of novel formulations of 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A for use in targeted drug delivery systems. Another potential direction is the investigation of the use of 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A in combination with other therapeutic agents to enhance its efficacy. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A.

Synthesis Methods

The synthesis of 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A involves the reaction of 4-chlorophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with ethyl 2-bromoacetate. The final product is obtained by the reaction of the intermediate with methylamine hydrochloride and sodium cyanoborohydride. This method has been reported to yield 2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide A in high purity and yield.

properties

IUPAC Name

2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-17(13(19)9-16-12(18)8-15)6-7-20-11-4-2-10(14)3-5-11/h2-5H,6-9,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCGHWBMDQDRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)Cl)C(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide

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